The Discovery and History of Apelin-13: A Technical Guide
The Discovery and History of Apelin-13: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
Apelin-13 is a potent endogenous peptide that has garnered significant attention within the scientific community for its diverse physiological roles, particularly in the cardiovascular system. As one of the most biologically active isoforms of the apelin peptide family, its discovery and the subsequent characterization of its receptor, APJ, have opened new avenues for therapeutic intervention in a range of diseases. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to Apelin-13, with a focus on the methodologies and quantitative data that have defined our understanding of this important signaling molecule.
The Serendipitous Discovery of an Orphan Receptor and its Ligand
The quest to identify the endogenous ligand for APJ culminated in 1998 when a team of researchers led by Tatemoto and Fujino successfully isolated a novel peptide from bovine stomach extracts.[3][4] This breakthrough was achieved by monitoring the increase in the extracellular acidification rate of Chinese hamster ovary (CHO) cells engineered to express the human APJ receptor.[3][4] The active fractions were purified, and the peptide was sequenced, leading to the discovery of a 36-amino acid peptide they named "apelin" (APJ endogenous ligand).[3][5]
Subsequent research revealed that apelin is derived from a 77-amino acid precursor, preproapelin.[6][7] This precursor is proteolytically cleaved to generate several active C-terminal fragments, including apelin-36, apelin-17, and the highly potent 13-amino acid peptide, Apelin-13.[6][7] A pyroglutamylated form of Apelin-13, [Pyr1]-Apelin-13, has also been identified as a major isoform in the human cardiovascular system and is more resistant to degradation.[7]
Key Experimental Protocols in Apelin-13 Research
The elucidation of Apelin-13's function has been underpinned by a variety of sophisticated experimental techniques. The following sections detail the core methodologies that have been instrumental in characterizing this peptide.
Isolation and Identification of Apelin
The initial isolation of apelin from bovine stomach extracts was a landmark achievement that relied on a functional assay to guide the purification process.
Experimental Workflow for Apelin Discovery
Caption: Workflow for the discovery of apelin.
Methodology: Measurement of Extracellular Acidification Rate
-
Cell Culture: CHO cells stably transfected with the human APJ receptor are cultured to near confluence in appropriate media.
-
Assay Preparation: Cells are washed and incubated in a low-buffering capacity medium to ensure that changes in extracellular pH are detectable.
-
Stimulation: Aliquots of the peptide fractions obtained from the chromatographic separation of bovine stomach extracts are added to the cells.
-
Measurement: The rate of decrease in the extracellular pH is monitored in real-time using a microphysiometer (e.g., Cytosensor). An increased acidification rate indicates receptor activation and subsequent cellular metabolic changes.
-
Data Analysis: The fractions that induce the most significant increase in the acidification rate are identified as containing the putative ligand.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of Apelin-13 for its receptor, APJ, and for characterizing the binding of other compounds to this receptor.
Protocol for Competitive Radioligand Binding Assay
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the APJ receptor. This typically involves homogenization followed by centrifugation to isolate the membrane fraction.
-
Radioligand: A radiolabeled form of an apelin analog, such as [125I]-(Pyr1)Apelin-13, is used.
-
Incubation: A constant concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor (e.g., Apelin-13 or a test compound).
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) is determined. The binding affinity (Ki) of the competitor can then be calculated using the Cheng-Prusoff equation.
In Vitro Functional Assays
The physiological effects of Apelin-13 have been extensively studied using a variety of in vitro functional assays.
Vascular Reactivity Studies
The vasodilatory and vasoconstrictive effects of Apelin-13 are often assessed using isolated blood vessel preparations.
-
Tissue Preparation: Rings of arteries or veins (e.g., human saphenous vein or mammary artery) are dissected and mounted in an organ bath containing a physiological salt solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.
-
Tension Measurement: The rings are connected to an isometric force transducer to record changes in vascular tone.
-
Experimental Protocol:
-
Vasodilation: The vessel rings are pre-constricted with an agonist (e.g., endothelin-1 or phenylephrine). Once a stable contraction is achieved, cumulative concentrations of Apelin-13 are added to assess its vasodilatory effect. The role of the endothelium can be investigated by comparing responses in endothelium-intact and endothelium-denuded vessels.
-
Vasoconstriction: The direct vasoconstrictive effect of Apelin-13 is measured by adding cumulative concentrations to endothelium-denuded vessel rings.
-
-
Data Analysis: Concentration-response curves are constructed, and the potency (EC50 or pD2) and maximal response (Emax) are calculated.
Cardiac Contractility Studies (Langendorff Preparation)
The inotropic (contractile) effects of Apelin-13 on the heart are commonly studied using the Langendorff isolated heart preparation.
-
Heart Isolation: The heart is rapidly excised from an anesthetized animal (e.g., a rat) and immediately placed in ice-cold cardioplegic solution.
-
Perfusion Setup: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow.
-
Measurement of Cardiac Function: A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular developed pressure (LVDP), the maximum rate of pressure development (+dP/dtmax), and the maximum rate of pressure decay (-dP/dtmax). Heart rate is also monitored.
-
Drug Administration: After a stabilization period, Apelin-13 is infused into the perfusion solution at various concentrations.
-
Data Analysis: Changes in LVDP, +dP/dtmax, -dP/dtmax, and heart rate are recorded and analyzed to determine the effect of Apelin-13 on cardiac contractility and relaxation.
Quantitative Data on Apelin-13 Bioactivity
The following tables summarize key quantitative data for Apelin-13 and its related isoforms, providing a comparative overview of their biological activities.
Table 1: Binding Affinities of Apelin Isoforms for the APJ Receptor
| Ligand | Receptor Source | Radioligand | Ki (nM) | Reference |
| Apelin-13 | Human Heart | [125I]-(Pyr1)Apelin-13 | 0.35 ± 0.08 | [8] |
| [Pyr1]-Apelin-13 | Human Heart | [125I]-(Pyr1)Apelin-13 | 0.33 ± 0.09 | [8] |
| Apelin-13 | CHO-K1-APJ cells | [125I]apelin-13 | 8.336 | [9] |
| Apelin-17 | CHO-K1-APJ cells | [125I]apelin-13 | 4.651 | [9] |
| Apelin-36 | CHO-K1-APJ cells | [125I]apelin-13 | 1.735 | [9] |
Table 2: Functional Potency (EC50/IC50) of Apelin Isoforms
| Assay | Tissue/Cell Line | Apelin Isoform | EC50/IC50 (nM) | Reference |
| Vasodilation (Endothelium-intact mammary artery) | Human | [Pyr1]apelin-13 | 0.6 - 1.6 | [10] |
| Vasodilation (Endothelium-intact mammary artery) | Human | Apelin-13 | 0.6 - 1.6 | [10] |
| Vasodilation (Endothelium-intact mammary artery) | Human | Apelin-36 | 0.6 - 1.6 | [10] |
| Vasoconstriction (Endothelium-denuded saphenous vein) | Human | [Pyr1]apelin-13 | 0.6 - 1.6 | [11] |
| Vasoconstriction (Endothelium-denuded saphenous vein) | Human | Apelin-13 | 0.6 - 1.6 | [11] |
| Vasoconstriction (Endothelium-denuded saphenous vein) | Human | Apelin-36 | 0.6 - 1.6 | [11] |
| Increased Force of Contraction (Paced atrial strips) | Human | [Pyr1]apelin-13 | 0.04 - 0.125 | [11] |
| Increased Force of Contraction (Paced atrial strips) | Human | Apelin-13 | 0.04 - 0.125 | [11] |
| Increased Force of Contraction (Paced atrial strips) | Human | Apelin-36 | 0.04 - 0.125 | [11] |
| cAMP Inhibition | HEK293-APJ cells | Apelin-13 | IC50: -7.817 (log) | [9] |
| ERK Phosphorylation | HEK293-APJ cells | Apelin-13 | EC50: ~8-fold lower than other isoforms | [6] |
| β-arrestin Recruitment | HEK293-APJ cells | Apelin-13 | EC50: -6.369 (log) | [9] |
Apelin-13 Signaling Pathways
Upon binding to the APJ receptor, Apelin-13 initiates a cascade of intracellular signaling events. The APJ receptor can couple to multiple G proteins, primarily Gi and Gq, leading to the activation of several downstream pathways.
Apelin-13/APJ Signaling Network
Caption: Key signaling pathways activated by Apelin-13.
Key Signaling Cascades:
-
Gi Pathway: Activation of Gi proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[12]
-
Gq Pathway: Coupling to Gq proteins activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
PI3K/Akt Pathway: Apelin-13 can also activate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. Akt can then phosphorylate and activate endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a potent vasodilator.[12]
-
MAPK/ERK Pathway: The activation of PKC and other upstream kinases can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation, migration, and angiogenesis.[12]
-
β-arrestin Pathway: Like many GPCRs, the APJ receptor can also signal through β-arrestin. Upon ligand binding, β-arrestin is recruited to the receptor, which can lead to receptor desensitization and internalization, as well as the activation of distinct downstream signaling pathways.[10]
Conclusion and Future Directions
The discovery of Apelin-13 and its receptor, APJ, has profoundly impacted our understanding of cardiovascular physiology and pathology. From its initial isolation from bovine stomach to the detailed characterization of its signaling pathways, the journey of Apelin-13 research highlights the importance of de-orphanizing GPCRs to uncover novel biological systems. The methodologies outlined in this guide have been pivotal in this process, providing the quantitative data necessary to build a comprehensive picture of Apelin-13's function.
The potent inotropic and vasodilatory effects of Apelin-13, coupled with its roles in angiogenesis and metabolism, have positioned the apelin/APJ system as a promising therapeutic target for a variety of conditions, including heart failure, hypertension, and metabolic syndrome. Ongoing research is focused on developing stable Apelin-13 analogs and small molecule agonists or antagonists for the APJ receptor with improved pharmacokinetic profiles. A deeper understanding of the biased agonism at the APJ receptor, where different ligands can preferentially activate certain downstream signaling pathways, will be critical in designing next-generation therapeutics with enhanced efficacy and reduced side effects. The continued application of rigorous experimental protocols and quantitative analysis will be essential to fully unlock the therapeutic potential of modulating the Apelin-13/APJ signaling axis.
References
- 1. Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apelin Is a Prototype of Novel Drugs for the Treatment of Acute Myocardial Infarction and Adverse Myocardial Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and characterization of a novel endogenous peptide ligand for the human APJ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [125I]-(Pyr1)Apelin-13 is a novel radioligand for localizing the APJ orphan receptor in human and rat tissues with evidence for a vasoconstrictor role in man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactivity of the putative apelin proprotein expands the repertoire of apelin receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apelin-13 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 10. Signaling Modulation via Minimal C-Terminal Modifications of Apelin-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
